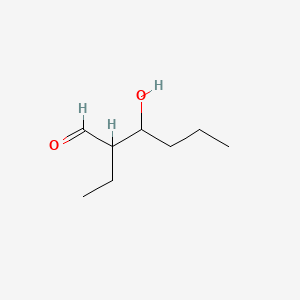
2-Ethyl-3-hydroxyhexanal
Cat. No. B1620174
Key on ui cas rn:
496-03-7
M. Wt: 144.21 g/mol
InChI Key: FMBAIQMSJGQWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04684750
Procedure details


This compound is usually prepared by the hydroformylation of propene yielding a reaction mixture which contains n-butanal, as well as i-butanal and other reaction products. The pure n-butanal is separated from the reaction mixture by distillation and is subsequently subjected to aldolisation to form the corresponding butyraldol. This product is heated, water splits off, and 2-ethyl-hexenal is formed. This compound is then hydrogenated in the presence of appropriate catalysts to form the desired 2-ethyl-hexanol which is then purified in a multi-step distillation process.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH3:3].[CH:4](=[O:8])[CH2:5][CH2:6][CH3:7].[CH:9](=[O:13])C(C)C>>[CH3:1][CH2:2][CH2:3][CH:9]([OH:13])[CH:5]([CH:4]=[O:8])[CH2:6][CH3:7]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pure n-butanal is separated from the reaction mixture by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCCC(C(CC)C=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
